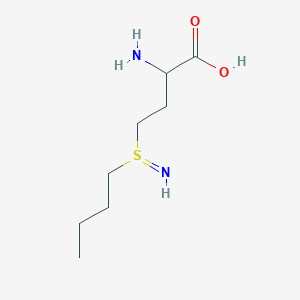
4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.245 g/mol . This compound belongs to the class of imidazolidine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid typically involves the cyclization of amido-nitriles under mild reaction conditions. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are controlled to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Hexylresorcinol: Known for its antimicrobial and antiseptic properties.
Imidazole Derivatives: These compounds share a similar core structure and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness: 4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
6630-47-3 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
4-hexyl-2,5-dioxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4/c1-2-3-4-5-6-10(8(14)15)7(13)11-9(16)12-10/h2-6H2,1H3,(H,14,15)(H2,11,12,13,16) |
Clave InChI |
VNDKSUVIEHJJEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C(=O)NC(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)








![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)

